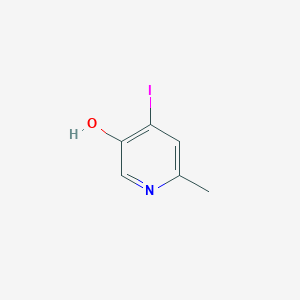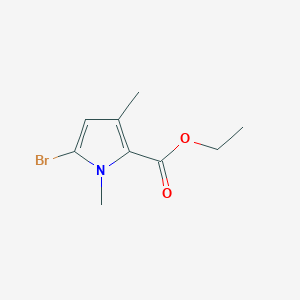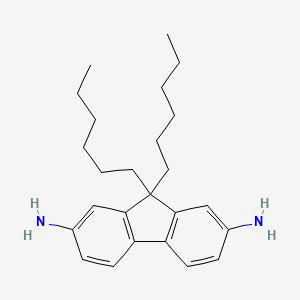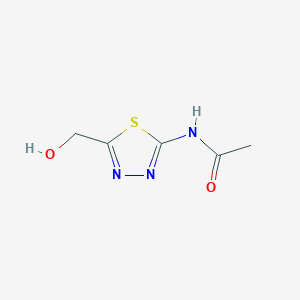![molecular formula C7H11N3O B13656276 (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13656276.png)
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine is a heterocyclic compound that features a fused ring system combining pyrazole and oxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine typically involves multiple steps starting from commercially available pyrazoles. One common method involves the optimization of a protected hydroxyethyl group on the nitrogen atom of the pyrazole ring. This enables the regiocontrolled construction of pyrazole-5-aldehydes in high yields. Subsequent deprotection and reduction steps generate the fused heterocyclic scaffold with multiple substitution patterns .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazine
- 6,7-Dihydro-4H-triazolo[1,5-a]pyrazine
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
Uniqueness
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ylmethanamine |
InChI |
InChI=1S/C7H11N3O/c8-3-6-4-9-10-1-2-11-5-7(6)10/h4H,1-3,5,8H2 |
InChI Key |
LPUFSQRBJOLOCH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(C=NN21)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13656206.png)
![3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride](/img/structure/B13656212.png)




![7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene](/img/structure/B13656253.png)



![5-Chloro-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13656298.png)
